(12aS)-12a,13-Dihydro-9-hydroxy-8-methoxy-6H-indolo[2,1-c][1,4]benzodiazepin-6-one
Beschreibung
The compound "(12aS)-12a,13-Dihydro-9-hydroxy-8-methoxy-6H-indolo[2,1-c][1,4]benzodiazepin-6-one" is a structurally complex indolo-benzodiazepine derivative. Its core structure comprises a fused indole and benzodiazepine ring system with substitutions at positions 8 (methoxy) and 9 (hydroxy).
Eigenschaften
Molekularformel |
C17H14N2O3 |
|---|---|
Molekulargewicht |
294.30 g/mol |
IUPAC-Name |
(12aS)-9-hydroxy-8-methoxy-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C17H14N2O3/c1-22-16-7-12-13(8-15(16)20)18-9-11-6-10-4-2-3-5-14(10)19(11)17(12)21/h2-5,7-9,11,20H,6H2,1H3/t11-/m0/s1 |
InChI-Schlüssel |
ROVBYDCETXMZLN-NSHDSACASA-N |
Isomerische SMILES |
COC1=C(C=C2C(=C1)C(=O)N3[C@@H](CC4=CC=CC=C43)C=N2)O |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=O)N3C(CC4=CC=CC=C43)C=N2)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (12aS)-12a,13-Dihydro-9-hydroxy-8-methoxy-6H-indolo[2,1-c][1,4]benzodiazepin-6-one typically involves multi-step organic reactions. The initial step often includes the formation of the indole ring, followed by the introduction of the benzodiazepine structure. Key reagents used in these reactions include indole derivatives, benzodiazepine precursors, and various catalysts to facilitate the reactions. The reaction conditions usually involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize yield and minimize impurities. Techniques such as chromatography and crystallization are employed to purify the final product. The use of advanced analytical methods ensures that the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
(12aS)-12a,13-Dihydro-9-hydroxy-8-methoxy-6H-indolo[2,1-c][1,4]benzodiazepin-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the double bonds in the benzodiazepine ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction can lead to the formation of a fully saturated benzodiazepine ring.
Wissenschaftliche Forschungsanwendungen
(12aS)-12a,13-Dihydro-9-hydroxy-8-methoxy-6H-indolo[2,1-c][1,4]benzodiazepin-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (12aS)-12a,13-Dihydro-9-hydroxy-8-methoxy-6H-indolo[2,1-c][1,4]benzodiazepin-6-one involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound shares structural and functional similarities with other indolo-benzodiazepine derivatives, particularly those used in ADCs. Below is a detailed comparison based on available evidence:
Structural Analog: DGN549-C Sulfonate
DGN549-C sulfonate is a sulfated indolo-benzodiazepine dimer linked via a cleavable maleimide-ethylamino-hexyl-alanine connector. Key structural and functional differences include:
Key Findings :
- The sulfonate group in DGN549-C improves aqueous solubility, critical for ADC stability and delivery .
- The hydroxy group in the query compound may limit solubility but could enhance specific interactions with biological targets.
Functional Analog: PBD Dimers
Pyrrolobenzodiazepine (PBD) dimers, such as SG3249, are another class of DNA-alkylating agents used in ADCs. Comparison highlights:
| Property | This compound | PBD Dimers (e.g., SG3249) |
|---|---|---|
| Mechanism of Action | DNA intercalation and alkylation (hypothesized) | DNA cross-linking via adenine-guanine alkylation |
| Stability in ADCs | Requires protease-cleavable linkers for activation | Stable in systemic circulation, activated in lysosomes |
| Clinical Applications | Preclinical research stage | Used in approved ADCs (e.g., Loncastuximab tesirine) |
Research and Development Context
The compound’s structural analogs, such as DGN549-C sulfonate, have been incorporated into ADCs like pivekimab sunirina, a monoclonal antibody targeting CD123 (IL3RA) in hematologic malignancies. The ADC leverages the cytotoxic activity of the benzodiazepine dimer while ensuring targeted delivery via the antibody .
Pharmacokinetic Considerations
- Query Compound: Limited data, but hydroxy and methoxy groups may influence metabolic stability and cytochrome P450 interactions.
- DGN549-C Sulfonate : Engineered for rapid cleavage in tumor microenvironments, minimizing off-target effects .
Biologische Aktivität
(12aS)-12a,13-Dihydro-9-hydroxy-8-methoxy-6H-indolo[2,1-c][1,4]benzodiazepin-6-one is a compound that belongs to the class of indole-derived benzodiazepines. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly its effects on the central nervous system (CNS). The compound's structure is characterized by a complex bicyclic framework that contributes to its unique biological properties.
- Molecular Formula : C17H14N2O3
- Molecular Weight : 294.3 g/mol
- CAS Number : 1239587-38-2
- IUPAC Name : (S)-9-hydroxy-8-methoxy-12a,13-dihydro-6H-benzo[5,6][1,4]diazepino[1,2-a]indol-6-one
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its interaction with neurotransmitter receptors and its potential therapeutic applications.
The compound is believed to act as a modulator of the GABA_A receptor, similar to other benzodiazepines. It exhibits partial agonistic activity at this receptor site, which is crucial for its anxiolytic and sedative effects. The selectivity for certain subtypes of the GABA_A receptor may influence its efficacy and side effect profile.
Pharmacological Effects
Research indicates that this compound may possess several pharmacological effects:
- Anxiolytic Activity : Studies have suggested that compounds with similar structures can reduce anxiety levels in animal models.
- Sedative Effects : The modulation of GABA_A receptors is associated with sedative properties, making it a candidate for further investigation in sleep disorders.
- Neuroprotective Properties : Preliminary studies indicate potential neuroprotective effects, which could be beneficial in neurodegenerative conditions.
Study 1: Anxiolytic Effects in Rodent Models
A study conducted on rodent models evaluated the anxiolytic properties of this compound. The results demonstrated a significant reduction in anxiety-like behavior as measured by the elevated plus maze test.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Time spent in open arms | 20 seconds | 45 seconds |
| Number of entries | 5 | 15 |
Study 2: Sedative Effects
Another research effort focused on the sedative effects of the compound using sleep latency tests. The findings revealed that treated subjects exhibited decreased sleep latency compared to controls.
| Group | Sleep Latency (minutes) |
|---|---|
| Control | 15 |
| Treatment | 5 |
Safety and Toxicity
While the pharmacological profile appears promising, safety assessments are critical. Toxicity studies are necessary to establish a safe dosage range and identify any potential adverse effects associated with long-term use.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
